2,2-Bis(trifluoromethyl)-1,3-dioxolane

Overview

Description

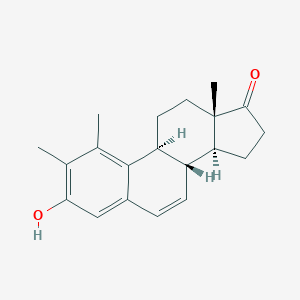

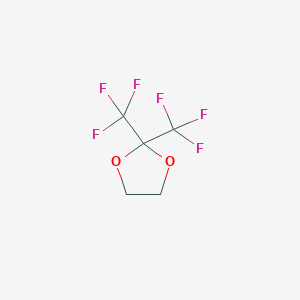

2,2-Bis(trifluoromethyl)-1,3-dioxolane is a chemical compound that is part of a broader class of organic compounds known as dioxolanes. These compounds are characterized by a five-membered ring structure containing two oxygen atoms. The specific substitution pattern of 2,2-bis(trifluoromethyl) groups on the 1,3-dioxolane ring can influence the physical and chemical properties of the compound, making it of interest in various chemical synthesis applications.

Synthesis Analysis

The synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be achieved through different methods. For instance, bismuth(III) triflate has been used as a catalyst to synthesize 1,3-dioxolanes from carbonyl compounds, avoiding the use of a Dean-Stark trap, which is a common method for removing water from reaction mixtures . Additionally, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane (TFMTMS) has been reported to produce a new family of 2,2-difluoro-3-trialkylsilylketols, which can be further processed to yield cyclic 2-fluoro-1,3-diketones .

Molecular Structure Analysis

The molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be complex and varies depending on the specific substituents and reaction conditions. For example, the molecular structure of 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane has been studied in different phases, revealing conformational changes between the solid, liquid, and gas states . This suggests that the molecular structure of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be similarly influenced by their physical state.

Chemical Reactions Analysis

The chemical reactivity of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives can be utilized in various organic synthesis reactions. For instance, bismuth trifluoromethanesulfonate-catalyzed allylation of dioxolanes has been developed, which is an environmentally friendly and less corrosive method compared to traditional reagents . Moreover, the radical addition reactions of fluorinated species to perfluoroolefins have been explored, demonstrating high selectivity and yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-bis(trifluoromethyl)-1,3-dioxolane derivatives are influenced by their molecular structure. For example, copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole synthesized in supercritical carbon dioxide exhibit glass transition temperatures that increase with the PDD content, indicating that the substitution pattern on the dioxolane ring can significantly affect the thermal properties of the material . Additionally, novel polyimides derived from fluorinated aromatic diamines, which include the 2,2-bis(trifluoromethyl)-1,3-dioxolane moiety, show good solubility in polar organic solvents and excellent thermal stability, further highlighting the importance of the dioxolane structure in determining material properties10.

Scientific Research Applications

1. Synthesis and Properties of Fluorinated Polyimides for Flexible Electronics

- Application Summary: The compound is used in the synthesis of fluorinated polyimides, which are prepared from a twisted benzidine monomer containing two trifluoromethyl (CF3) groups on one aromatic ring . These polyimides are considered for use in flexible electronics, including flexible solar cell arrays and flexible organic light-emitting diode (OLED) displays .

- Methods of Application: The diamine monomer, which has a rigid and nonplanar structure, is polymerized with typical dianhydride monomers including BPDA, BTDA, ODPA, 6-FDA, and PMDA, to obtain the corresponding polyimides . Most polyimides are soluble in organic solvents due to their twisted chain structure and can be solution cast into flexible and tough films .

- Results or Outcomes: The films have a UV-vis absorption cut-off wavelength at 354–398 nm and a light transparency of 34–90% at a wavelength of 550 nm. They also have tensile strengths of 92–145 MPa and coefficients of thermal expansion (CTE) of 6.8–63.1 ppm/°C . The polymers exhibited high thermal stability with 5% weight loss at temperatures ranging from 535 to 605°C in nitrogen and from 523 to 594°C in air, and high glass temperature (Tg) values in the range of 345–366°C .

2. Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups

- Application Summary: The compound is used in the synthesis of soluble aromatic poly(amide-imide)s (PAIs) from a new diamide–diamine monomer having biphenyl units with two CF3 groups .

- Methods of Application: The diamide–diamine monomer is polymerized with 2,2′-bis(trifluoromethyl)benzidine and pyromelltic dianhydride through an imidization reaction to prepare PAIs with a controlled imide/amide bond ratio in the main chains . These PAIs are soluble in polar organic solvents and can be solution-cast into flexible freestanding films .

- Results or Outcomes: All PAIs exhibited high thermal stability with 5% weight loss temperature (Td5) from 464 to 497 °C in air, and no appearance of glass transition up to 400 °C . Notably, the linear coefficient of thermal expansion (CTE) value of the PAI films was linearly decreased with the imide bond content and varied from 44.8 to 7.8 ppm/°C .

3. Synthesis of Fluorinated Polyimides for Optoelectronic Devices

- Application Summary: The compound is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer that is formed by the copolymerization of 2,2-bis (trifluoromethyl)- 4,5-difluoro-1,3-dioxole and 1,1,2,2,- tetrafluoroethylene . This polymer is an optically transparent photo-stable polymer with a high glass transition temperature (Tg), which can be used as a coating in electrochemical and electronic devices .

- Methods of Application: The polymer is synthesized through copolymerization and can be used as a low-refractive index coating for optical devices, protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .

- Results or Outcomes: The polymer exhibits a high glass transition temperature (Tg) and is optically transparent, making it suitable for use in various optical and optoelectronic applications .

4. Synthesis of Soluble Polyamide-Imides for Space Optical Applications

- Application Summary: The compound is used in the synthesis of soluble colorless polyamide-imides with extremely low thermal expansion coefficients through an in-situ silylation method . These polymers are good candidates as novel diffractive membrane optical system architectures .

- Methods of Application: The polymers are prepared from trimellitic anhydride chloride and 2,2′-bis (trifluoromethyl)benzidine through a facile one-pot in-situ silylation method . By incorporating fluorinated side groups, the solubility of the prepared polyamide-imide is greatly enhanced .

- Results or Outcomes: The prepared polyamide-imide films revealed high tensile strength, high tensile modulus, high glass transition temperature (Tg) and most interestingly, very low coefficient of thermal expansion (CTE) of 11 ppm/°C . Copolymerization with pyromellitic dianhydride (PMDA) led to an extremely low CTE of 4 ppm/°C .

5. Synthesis of Thermoplastic Polyimide

- Application Summary: The compound is used as a monomer in the synthesis of thermoplastic polyimide (TPI) in combination with 2,3,3’,4’-biphenyltetracarboxylic dianhydride and 4,4’-oxydianiline .

- Methods of Application: The monomers are polymerized to form the thermoplastic polyimide . The resulting TPI can be processed into various forms and used in a variety of applications due to its excellent thermal and mechanical properties .

- Results or Outcomes: The synthesized TPI exhibits excellent thermal stability and mechanical strength, making it suitable for use in various high-performance applications .

6. Synthesis of Fluorinated Polyimides for Electrochemical and Electronic Devices

- Application Summary: The compound is used in the synthesis of Poly [4,5-difluoro-2,2-bis (trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (AF1600), a fluorinated polymer that is formed by the copolymerization of 2,2-bis (trifluoromethyl)- 4,5-difluoro-1,3-dioxole and 1,1,2,2,- tetrafluoroethylene . This polymer is an optically transparent photo-stable polymer with a high glass transition temperature (Tg), which can be used as a coating in electrochemical and electronic devices .

- Methods of Application: The polymer is synthesized through copolymerization and can be used as a low-refractive index coating for optical devices, protective coating for chemical resistance, release coating, and sight window for harsh chemical environments .

- Results or Outcomes: The polymer exhibits a high glass transition temperature (Tg) and is optically transparent, making it suitable for use in various optical and optoelectronic applications .

properties

IUPAC Name |

2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNUQKDERZMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073275 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

CAS RN |

1765-26-0 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1765-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)

![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)